molecular formula C14H14N4O2S B2523160 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 2034621-85-5

3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Cat. No.: B2523160
CAS No.: 2034621-85-5
M. Wt: 302.35
InChI Key: UFOMINHKKCUZKU-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Biochemical Analysis

Biochemical Properties

3,4-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2), an enzyme critical for cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, it interacts with other proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types are profound. In cancer cells, this compound induces cell cycle arrest by inhibiting CDK2, leading to reduced cell proliferation and increased apoptosis . It also affects cell signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and metabolism. By modulating these pathways, the compound can alter gene expression and metabolic processes, ultimately impacting cellular function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s sulfonamide group forms hydrogen bonds with amino acid residues in the active site of CDK2, stabilizing the inhibitor-enzyme complex and preventing substrate access . This inhibition leads to a cascade of downstream effects, including changes in gene expression and disruption of cell cycle progression. Additionally, the compound may interact with other enzymes and receptors, further influencing cellular pathways and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity without significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where a minimum concentration is required to achieve significant biological activity. These findings underscore the importance of dose optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites . The compound’s interaction with these enzymes can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the nucleus and cytoplasm, where it exerts its biological effects. The compound’s distribution is influenced by its physicochemical properties, including solubility and membrane permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . Post-translational modifications, such as phosphorylation, may influence its localization and function, directing it to specific compartments or organelles within the cell.

Preparation Methods

The synthesis of 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide has several scientific research applications:

Properties

IUPAC Name

3,4-dimethyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-10-3-4-13(7-11(10)2)21(19,20)17-12-8-15-14-5-6-16-18(14)9-12/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOMINHKKCUZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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